4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
Overview
Description
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
The synthesis of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and benzaldehyde derivatives. The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile. The final product is obtained after purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as:
4-[2-(Methylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde: This compound has a methylthio group instead of an ethylthio group, which may result in different biological activities and reactivity.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]acetaldehyde: This compound has an acetaldehyde group instead of a benzaldehyde group, which can affect its chemical properties and applications.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzoic acid:
Properties
Molecular Formula |
C22H17N3OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C22H17N3OS/c1-2-27-22-23-13-18-12-19(16-6-4-3-5-7-16)20(24-21(18)25-22)17-10-8-15(14-26)9-11-17/h3-14H,2H2,1H3 |
InChI Key |
FPNQJSMQULEZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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